2,4-Dichloro-6-mesityl-s-triazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11Cl2N3 |
|---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
2,4-dichloro-6-(2,4,6-trimethylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H11Cl2N3/c1-6-4-7(2)9(8(3)5-6)10-15-11(13)17-12(14)16-10/h4-5H,1-3H3 |
InChI Key |
YUTURFSRBGTRBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=NC(=N2)Cl)Cl)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Mesityl S Triazine
Reactivity of Chlorine Atoms on the s-Triazine Ring
The reactivity of the chlorine atoms on the s-triazine ring is a cornerstone of its chemistry, enabling a wide array of synthetic applications. researchgate.netresearchgate.net The electron-deficient nature of the triazine ring makes the chlorine atoms susceptible to nucleophilic attack.
The chlorine atoms on the 2,4-dichloro-6-mesityl-s-triazine molecule exhibit significantly different reactivity compared to the mesityl group. The chlorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a characteristic stemming from the electron-withdrawing nature of the triazine ring. researchgate.net This facilitates their replacement by a variety of nucleophiles.
The concept of orthogonal chemoselectivity is critical in understanding the multi-substitution reactions of s-triazine derivatives. researchgate.netnih.gov This principle refers to the ability to selectively address different reactive sites on a molecule in a specific order. researchgate.net In the case of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a related compound, the three chlorine atoms can be substituted sequentially under controlled temperature conditions. researchgate.netresearchgate.net The first substitution typically occurs at 0°C, the second at room temperature, and the third at elevated temperatures (often above 90°C). researchgate.netresearchgate.net
This stepwise reactivity is attributed to the electronic effect of the incoming nucleophile. researchgate.net Once a chlorine atom is replaced by an electron-donating group, the reactivity of the remaining chlorine atoms decreases. researchgate.net While specific studies on the orthogonal chemoselectivity of this compound are not as extensively documented as for cyanuric chloride, the principles are transferable. The mesityl group's steric and electronic properties would further influence this sequential reactivity, potentially enhancing the selectivity of the substitution reactions. This allows for the controlled synthesis of di- and tri-substituted triazines with different functional groups. semanticscholar.org
Nucleophilic Attack and Subsequent Transformations
The electron-deficient triazine core readily undergoes attack by a wide range of nucleophiles, leading to a variety of functionalized derivatives. nih.govfrontiersin.orgnih.gov
The hydrolysis of dichloro-s-triazines has been studied to understand the mechanism of nucleophilic substitution. Kinetic studies of similar compounds, such as 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine, have shown that the reaction proceeds through a rate-determining nucleophilic attack on an electron-deficient carbon atom. rsc.org The rate of hydrolysis is influenced by pH, with both water and hydroxide (B78521) ions acting as nucleophiles. rsc.org The proposed mechanism generally involves direct displacement of the chlorine atom by the nucleophile without the formation of a stable hydrated intermediate. rsc.org
Table 1: Factors Influencing Hydrolysis of Dichloro-s-triazines
| Factor | Description | Reference |
| pH | The rate of hydrolysis is dependent on the pH of the medium. | rsc.org |
| Nucleophile | Both water and hydroxide ions can act as nucleophiles in the hydrolysis reaction. | rsc.org |
| Substrate pKa | The pKa of the triazine substrate influences the reaction rate profile. | rsc.org |
| Mechanism | The reaction typically proceeds via a rate-determining nucleophilic attack on a carbon atom of the triazine ring. | rsc.org |
Amination is a common and well-studied reaction of dichloro-s-triazines. semanticscholar.orggoogle.com A diverse range of primary and secondary amines can be used to displace the chlorine atoms, leading to the formation of amino-s-triazine derivatives. semanticscholar.orgcsic.es These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. semanticscholar.org
The reaction conditions, such as temperature and solvent, can be controlled to achieve selective mono- or di-substitution. semanticscholar.org For instance, the first amination can often be carried out at a lower temperature (e.g., 0°C), while the second substitution requires a higher temperature (e.g., room temperature). semanticscholar.org This differential reactivity is a key aspect of synthesizing asymmetrically substituted triazines. semanticscholar.org
Table 2: Examples of Amine Nucleophiles Used in Reactions with Dichloro-s-triazines
| Amine Nucleophile | Resulting Product Type | Reference |
| Isopropylamine | 2,4-dichloro-6-isopropylamino-s-triazine | google.com |
| Morpholine | 2,4-dichloro-6-morpholino-s-triazine | nih.gov |
| Piperidine | Substituted amino-s-triazine | semanticscholar.org |
| N,N'-Diethylamine | Substituted amino-s-triazine | semanticscholar.org |
In addition to amines, sulfur-based nucleophiles such as thiols can also displace the chlorine atoms of dichloro-s-triazines. nih.gov These thiylation reactions lead to the formation of thioether-substituted triazines. The reactivity of thiols in these substitutions is part of a broader reactivity trend among different nucleophiles. Studies on cyanuric chloride have established a general reactivity order for nucleophiles. nih.govnih.gov
The substitution of chlorine with sulfur nucleophiles is an important transformation for creating diverse molecular architectures. nih.gov The reaction conditions for thiylation are often similar to those for amination, typically involving a base and an appropriate solvent.
Reactions with Carbon-Centered Nucleophiles
The chlorine atoms on the triazine ring of this compound can be displaced by a variety of carbon-centered nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are crucial for the synthesis of more complex triazine derivatives.
Grignard Reagents: The reaction of dichlorotriazines with Grignard reagents is a common method for introducing alkyl or aryl groups onto the triazine core. For instance, the synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine (B152017) can be achieved by reacting cyanuric chloride with methylmagnesium bromide. nih.gov Similarly, (4-methoxyphenyl)magnesium bromide reacts with cyanuric chloride in a Grignard reaction to produce 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604). researchgate.netnih.gov This suggests that mesitylmagnesium bromide could be a viable nucleophile to react with cyanuric chloride to form the title compound, or that this compound itself can react with other Grignard reagents to replace one or both chlorine atoms. The reaction typically proceeds via a nucleophilic attack of the Grignard reagent on the electron-deficient carbon of the triazine ring. nih.gov The imine intermediate formed is subsequently hydrolyzed to yield the ketone. rsc.org
Organolithium Reagents: Organolithium reagents are another class of potent carbon-centered nucleophiles used in organic synthesis. While specific examples with this compound are not prevalent in the reviewed literature, the general reactivity of organolithium compounds suggests their potential in substituting the chloro groups of the triazine ring.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are applicable to dichlorotriazines.
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. reddit.com This reaction has been successfully used for the synthesis of various substituted triazines. For example, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine can be synthesized by the Suzuki coupling of p-methoxyphenylboronic acid and cyanuric chloride. researchgate.net It is plausible that this compound could undergo Suzuki coupling with various aryl or vinyl boronic acids to create a diverse range of substituted triazines. The reaction mechanism involves an oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. reddit.com
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. youtube.comlibretexts.orgnih.gov This reaction allows for the introduction of alkynyl moieties onto the triazine ring. The reaction of 2,4-dichloroquinolines with terminal alkynes proceeds regioselectively, with the chloro group at the more electron-deficient position being substituted first. youtube.comnih.gov A similar regioselectivity would be expected for the Sonogashira coupling of this compound.
Table 1: Reactions of Dichlorotriazines with Carbon-Centered Nucleophiles
| Nucleophile Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Grignard Reagent | Methylmagnesium Bromide | Alkyl-substituted triazine | nih.gov |
| Grignard Reagent | (4-methoxyphenyl)magnesium bromide | Aryl-substituted triazine | researchgate.netnih.gov |
| Suzuki Coupling | p-Methoxyphenylboronic acid | Aryl-substituted triazine | researchgate.net |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted triazine | youtube.comnih.gov |
Detailed Mechanistic Pathways of Derivatization Reactions
The derivatization of this compound primarily proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govuc.pt This is a two-step process involving the addition of a nucleophile to the electron-deficient triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex, followed by the elimination of a chloride ion to restore the aromaticity of the ring. libretexts.org
The reactivity of the two chlorine atoms is not identical. The first substitution occurs more readily than the second. This is because the introduction of an electron-donating group in the first substitution step deactivates the triazine ring towards further nucleophilic attack. Consequently, the second substitution often requires more forcing conditions, such as higher temperatures. researchgate.net
The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will react more rapidly. The steric bulk of the mesityl group can also play a significant role, potentially hindering the approach of the nucleophile to the adjacent chlorine atoms. This steric hindrance can affect the regioselectivity of the reaction when different nucleophiles are competing. nih.govfrontiersin.org
Kinetic studies on the hydrolysis of similar dichlorotriazines have shown that the reaction proceeds via a rate-determining nucleophilic attack on an electron-deficient carbon atom. rsc.org The reaction kinetics for the substitution of this compound would be expected to follow a second-order rate law, being first order in both the triazine and the nucleophile. nih.gov
Table 2: Factors Influencing SNAr Reactions of Dichlorotriazines
| Factor | Influence on Reaction Rate | Mechanistic Implication | Reference |
|---|---|---|---|
| Nucleophile Strength | Stronger nucleophiles increase the rate | Facilitates the formation of the Meisenheimer complex | researchgate.net |
| Temperature | Higher temperatures increase the rate | Provides energy to overcome the activation barrier for the second substitution | researchgate.net |
| Substituent Effects | Electron-donating groups decrease the rate | Deactivates the triazine ring towards further nucleophilic attack | researchgate.net |
| Steric Hindrance | Bulky groups can decrease the rate | Hinders the approach of the nucleophile to the reaction center | nih.govfrontiersin.org |
Role as a Versatile Intermediate in Complex Organic Synthesis
The ability to sequentially substitute the two chlorine atoms of this compound with different nucleophiles makes it a highly versatile building block for the construction of complex organic molecules. researchgate.net This step-wise reactivity allows for the controlled synthesis of unsymmetrically substituted triazines, which are valuable in various fields, including materials science and medicinal chemistry.
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core. The trifunctional nature of the s-triazine ring makes it an ideal core for the synthesis of dendrimers. By reacting this compound with difunctional linking units, it is possible to build up dendritic structures generation by generation. The mesityl group would serve as a defined focal point in such a dendrimer.
Macrocycles: Macrocycles are large cyclic molecules that have found applications in host-guest chemistry and as synthetic ionophores. Dichlorotriazines can be used as building blocks for the synthesis of triazine-containing macrocycles. For instance, reacting a dichlorotriazine with a long-chain diamine under high dilution conditions can lead to the formation of a macrocyclic structure. The mesityl group in this compound would impart specific steric and electronic properties to the resulting macrocycle.
Polymers: Dichlorotriazines can be incorporated into polymer chains to modify their properties. For example, they can be used as cross-linking agents to improve the thermal stability and mechanical properties of polymers. The reaction of a dichlorotriazine with a polymer containing nucleophilic functional groups would lead to the formation of a cross-linked network. Triazine-based porous organic polymers have also been synthesized for applications in dye adsorption and catalysis. researchgate.net
Table 3: Applications of Dichlorotriazines as Synthetic Intermediates
| Application | Description | Key Feature of Dichlorotriazine | Reference |
|---|---|---|---|
| Dendrimer Synthesis | Serves as a core or branching unit for building dendritic structures. | Trifunctional nature and stepwise reactivity. | |
| Macrocycle Synthesis | Acts as a rigid building block for constructing large cyclic molecules. | Two reactive sites for cyclization reactions. | |
| Polymer Modification | Used as a cross-linking agent or monomer to enhance polymer properties. | Reactivity with nucleophilic functional groups on polymer chains. | researchgate.net |
Applications of 2,4 Dichloro 6 Mesityl S Triazine in Advanced Organic Synthesis and Materials Science
Building Blocks for Functional Molecules
The reactivity of the chlorine atoms on the triazine ring makes 2,4-dichloro-6-mesityl-s-triazine a valuable precursor for a variety of functional molecules. frontiersin.orgnih.gov The stepwise substitution of these chlorine atoms with different nucleophiles allows for the synthesis of a diverse range of derivatives. daneshyari.comnih.govnih.gov
Precursors for Highly Substituted s-Triazines
The two chlorine atoms in this compound can be sequentially replaced by a wide array of nucleophiles, including amines, alcohols, and thiols. frontiersin.orgnih.gov This stepwise substitution is often controlled by temperature, with the first substitution occurring at lower temperatures and the second requiring more forcing conditions. daneshyari.com This differential reactivity enables the synthesis of unsymmetrically substituted triazines, where two different functional groups can be introduced onto the triazine core.
This controlled reactivity is a key feature of dichlorotriazines in general, allowing for the creation of a vast library of triazine derivatives with diverse functionalities. daneshyari.comnih.govnih.gov For example, the reaction with one equivalent of an amine at a low temperature will yield a mono-substituted product, which can then be reacted with a different nucleophile at a higher temperature to give a disubstituted product with two different pendant groups. frontiersin.orgnih.gov This modular approach is highly valuable in combinatorial chemistry and drug discovery for the rapid generation of new molecular entities.
Synthesis of Bipolar Host Materials for Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound serves as a crucial building block for the synthesis of bipolar host materials for Organic Light-Emitting Diodes (OLEDs). Bipolar materials possess both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties within the same molecule. This dual functionality facilitates balanced charge injection and transport within the emissive layer of an OLED, leading to improved device efficiency and stability. rsc.org
The electron-deficient nature of the s-triazine ring makes it an excellent electron-accepting component. By attaching electron-donating groups, such as carbazole (B46965) derivatives, to the triazine core via the substitution of its chlorine atoms, bipolar molecules can be constructed. epa.govelsevierpure.com The bulky mesityl group on this compound can provide steric hindrance, which can help to prevent intermolecular aggregation and maintain the amorphous nature of the material in the solid state, a desirable property for OLED applications.
For instance, novel bipolar host materials have been synthesized by connecting a hole-transporting carbazole unit to an electron-transporting triazine moiety. epa.gov The resulting materials have demonstrated high thermal stability and good glass-forming properties, which are essential for the fabrication of robust and long-lasting OLEDs. epa.gov
Table 1: Examples of Bipolar Host Materials Derived from Triazines for OLEDs
| Compound Name | Donor Moiety | Acceptor Moiety | Application | Key Findings | Reference |
| DPTPCz | 9-phenyl-9H-carbazole | 4,6-diphenyl-1,3,5-triazine | Blue and green PhOLEDs | High triplet energy (2.78 eV), excellent device performance. | rsc.org |
| DPOTPCz | 9-phenyl-9H-carbazole | 4,6-diphenoxy-1,3,5-triazine | Blue and green PhOLEDs | High triplet energy (2.86 eV), excellent device performance. | rsc.org |
| TRZ-DBC1 | 7H-dibenzo[a,g]carbazole | 4,6-diphenyl-1,3,5-triazine | Yellow and green PhOLEDs | Excellent current efficiency (71.4 cd/A for yellow), high external quantum efficiency (25.4%). | elsevierpure.com |
| TRZ-DBC2 | 7H-dibenzo[a,i]carbazole | 4,6-diphenyl-1,3,5-triazine | Green PhOLEDs | High triplet energy (2.71 eV), excellent current efficiency (75.9 cd/A), high external quantum efficiency (24.7%). | elsevierpure.com |
Development of Blue Thermally Activated Delayed Fluorescent (TADF) Emitters
The development of efficient and stable blue emitters remains a significant challenge in OLED technology. nih.govrsc.org Thermally Activated Delayed Fluorescence (TADF) has emerged as a promising mechanism to achieve high efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.govosti.gov TADF emitters are designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, which allows for the efficient up-conversion of triplet excitons to emissive singlet excitons. osti.gov
The s-triazine core, due to its strong electron-accepting nature, is a valuable component in the design of TADF molecules. By coupling the triazine unit with a suitable electron-donating moiety, it is possible to create molecules with the necessary charge-transfer character and a small singlet-triplet energy splitting required for TADF. rsc.orgresearchgate.net The specific substitution on the triazine ring, including the presence of a mesityl group, can influence the electronic properties and the spatial overlap between the donor and acceptor orbitals, thereby fine-tuning the TADF characteristics.
Research has shown that asymmetric molecules incorporating a tris(triazolo)triazine acceptor core with acridine (B1665455) donor units can exhibit blue TADF emission. rsc.org While this specific example does not use this compound directly, it highlights the potential of triazine-based structures in achieving blue TADF. The principles of molecular design, such as creating a twisted intramolecular charge transfer (TICT) state, are applicable to derivatives of this compound for the development of novel blue TADF emitters.
Table 2: Performance of Selected Blue TADF Emitters in OLEDs
| Emitter | Emission Peak (nm) | Maximum External Quantum Efficiency (EQEmax) (%) | Device Structure | Reference |
| TTT-Ac | ~470 | 9.26 | Solution-processed | rsc.org |
| TTT-2Ac | ~470 | 8.10 | Solution-processed | rsc.org |
| OBA-O | Deep-blue | 17.8 | Doped | researchgate.net |
| OBA-BrO | Blue | Not specified | Doped | researchgate.net |
Supramolecular Chemistry and Crystal Engineering
The rigid and planar structure of the s-triazine ring, combined with the potential for specific intermolecular interactions, makes this compound and its derivatives interesting candidates for supramolecular chemistry and crystal engineering. researchgate.net These fields focus on the design and synthesis of larger, organized structures held together by non-covalent interactions.
Self-Assembly of Triazine-Based Units
Triazine derivatives are known to form well-defined supramolecular aggregates through hydrogen bonding and π-π stacking interactions. researchgate.net The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for stacking interactions with other π-systems.
In the case of derivatives of this compound, the substituents introduced by replacing the chlorine atoms can be designed to have specific functionalities that promote self-assembly. For example, the introduction of groups capable of hydrogen bonding can lead to the formation of one-, two-, or three-dimensional networks. The bulky mesityl group can influence the packing of the molecules in the solid state, directing the formation of specific crystal structures. For instance, π–π interactions between triazine rings have been observed in the crystal structure of 2,4-dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine, with stacking distances of 3.521 Å. researchgate.net
Role in Host-Guest Chemistry
The ability of triazine-based molecules to form organized structures makes them suitable for applications in host-guest chemistry. In this context, a larger "host" molecule can encapsulate a smaller "guest" molecule or ion through non-covalent interactions. The design of the triazine-based host, including the nature and positioning of its substituents, determines its ability to selectively bind to specific guests.
While specific examples of this compound itself acting as a host are not detailed in the provided context, its derivatives can be functionalized to create macrocyclic or cage-like structures capable of encapsulating guest species. The triazine ring can provide a rigid framework, and the substituents can be tailored to create a binding cavity with specific size, shape, and chemical properties. For example, triazine derivatives have been used to construct dendrimers which have potential applications as vehicles for drug delivery, a form of host-guest chemistry. researchgate.net
Formation of Polymeric Networks and Macrocycles
The foundational chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) involves the sequential, temperature-controlled substitution of its three chlorine atoms with a wide variety of nucleophiles. researchgate.net This principle is central to the use of this compound in forming polymeric networks and macrocycles. With two reactive chlorine atoms, this molecule can act as a difunctional monomer, linking with other molecules to create linear or cross-linked polymers.
The synthesis of macrocycles—large cyclic molecules—is a significant challenge in organic chemistry, often requiring strategies to favor intramolecular ring-closing over intermolecular polymerization. nih.gov Dichloro-s-triazine derivatives are valuable precursors for macrocycle synthesis. uq.edu.aujocpr.com By reacting this compound with a suitable difunctional linker (e.g., a diamine or a diol), macrocyclization can be achieved. The bulky mesityl group would play a crucial role in this process. Its steric hindrance can influence the conformation of the linear precursor, potentially pre-organizing it in a way that facilitates ring closure, a strategy sometimes employed to improve macrocyclization yields. These resulting macrocycles can serve as host-guest systems or as building blocks for more complex supramolecular structures. jocpr.comnih.gov
In polymerization, reacting this compound with multifunctional nucleophiles would lead to the formation of hyperbranched polymers or cross-linked networks. researchgate.net The mesityl group would be incorporated as a pendant group along the polymer backbone, imparting specific properties such as increased solubility in organic solvents and modified thermal characteristics.
Catalysis and Ligand Design
Triazine derivatives have been extensively explored in the field of catalysis, both as components of ligands for metal complexes and as solid supports for immobilizing catalytic species. rsc.orgbohrium.com
Triazine-Based Ligands in Metal-Mediated Catalytic Transformations
While the nitrogen atoms within the s-triazine ring itself are generally poor coordinators due to electron delocalization, the triazine core serves as a rigid and geometrically defined scaffold for constructing polydentate ligands. bohrium.comresearchgate.net By substituting the two chlorine atoms of this compound with moieties containing donor atoms (like nitrogen, phosphorus, or sulfur), new ligands can be synthesized.
The mesityl group would exert a significant steric influence on the resulting metal complex. This bulk can create a specific coordination environment around the metal center, which can be advantageous for several reasons:
Enhanced Selectivity: The steric hindrance can control the approach of substrates to the catalytic center, potentially leading to higher regio- or enantioselectivity in reactions. researchgate.net
Catalyst Stability: The bulky group can protect the metal center from decomposition pathways, such as dimerization or reaction with solvents, thereby increasing the catalyst's lifetime.
Modulation of Reactivity: The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned.
Applications as Catalyst Carriers and for Immobilization
Homogeneous catalysts, while often highly active and selective, suffer from the major drawback of being difficult to separate from the reaction products. Immobilizing these catalysts onto a solid support combines the advantages of homogeneous catalysis with the ease of separation of heterogeneous catalysis. researchgate.net
Porous organic polymers derived from triazine precursors are excellent candidates for catalyst supports. rsc.org this compound can be used as a monomer to create a porous polymer network. The resulting material would have several features beneficial for catalysis:
High Surface Area and Porosity: This allows for high catalyst loading and efficient access of reactants to the active sites. frontiersin.orgnih.gov
Chemical and Thermal Stability: The triazine-based framework provides a robust support that can withstand harsh reaction conditions. nih.govmdpi.com
Functionalizability: The nitrogen atoms within the triazine rings of the polymer backbone can act as anchoring sites for metal nanoparticles or complexes, effectively immobilizing the catalyst. jocpr.com
The incorporated mesityl groups would modify the surface properties of the support, making it more hydrophobic and influencing the interaction with specific catalysts and reactants.
Covalent Triazine Frameworks (CTFs) and Porous Materials
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high stability, permanent porosity, and high nitrogen content, making them promising for a variety of applications. nih.govresearchgate.net
Construction of CTFs through Triazine Unit Linkages
CTFs are typically synthesized either by the trimerization of nitrile-containing monomers or by using pre-formed triazine units as building blocks. nih.govnih.gov this compound is an ideal candidate for the latter approach. The two chlorine atoms are reactive sites for forming new carbon-carbon or carbon-nitrogen bonds, which build the extended framework.
One established method for this is the Friedel-Crafts reaction, where the dichlorotriazine is reacted with aromatic linkers in the presence of a Lewis acid catalyst. nih.gov Another powerful method is the aromatic nucleophilic substitution reaction with organometallic reagents. nih.govrsc.org In either case, the this compound molecule would act as a triangular node, connecting to other linkers to form a 2D or 3D porous network. The non-reactive mesityl group would project into the pores of the framework, directly influencing the pore size, shape, and chemical environment.
Applications in Gas Adsorption and Separation Processes
The inherent porosity and high nitrogen content of CTFs make them excellent materials for gas adsorption and separation, particularly for CO2 capture. nih.govnih.govrsc.org The nitrogen atoms in the triazine rings create a polar environment that has a strong affinity for acidic gases like CO2.
A CTF constructed from this compound would have unique adsorption properties. The bulky and hydrophobic mesityl groups lining the pores would:
Tune Pore Size: The size of the mesityl group would help define the microporous structure of the material, which is critical for size-selective gas separation.
Modify Surface Polarity: The introduction of the hydrocarbon-rich mesityl groups would increase the hydrophobicity of the framework. This could enhance selectivity for certain organic vapors or influence the adsorption competition between different gases, such as CO2 and N2. rsc.org
Enhance Affinity for Specific Molecules: The specific steric and electronic environment created by the mesityl groups could lead to enhanced binding of particular gas molecules that fit well within these tailored pores.
The performance of CTFs in gas separation is highly dependent on their surface area and pore structure. The table below presents data for several representative CTFs synthesized from different monomers, illustrating the range of properties that can be achieved. A framework derived from this compound would be expected to exhibit properties within this range, tailored by the specific nature of its mesityl-functionalized pores.
Data Tables
Table 1: Gas Adsorption Properties of Representative Covalent Triazine Frameworks (CTFs)
| CTF Material | Monomer(s) | BET Surface Area (m²/g) | CO₂ Uptake (wt%) at 273 K, 1 bar | H₂ Uptake (wt%) at 77 K, 1 bar | CO₂/N₂ Selectivity | Reference |
| PHCTF-1 | 4,4'-(Phthalazin-1(2H)-ylidene)dibenzonitrile | 1845 | 17.1 | 1.92 | 52 | rsc.org |
| CTF-CSU41 | Carboxylic acid functionalized dinitrile | Moderate | High | - | - | nih.gov |
| fl-CTF-400 | Fluorinated dinitrile | - | - | 1.95 | - | mdpi.com |
| PCTF | Supramolecular tetranitrile | 2235 | - | 1.86 | - | mdpi.com |
| CTF from DCBP | 4,4'-Dicyanobiphenyl | 2475 | - | 1.55 | - | mdpi.com |
This table is interactive. You can sort the columns by clicking on the headers.
Precursors for Polymeric Materials and Macromolecules
The bifunctional nature of 2,4-dichloro-6-substituted-s-triazines, featuring two reactive chlorine atoms, positions them as valuable electrophilic monomers for the synthesis of various polymers. titech.ac.jp The general approach involves polycondensation or polyaddition reactions with nucleophilic comonomers to build polymer chains incorporating the s-triazine ring. This heterocyclic unit is known to impart desirable properties to the resulting polymers, such as high thermal stability. titech.ac.jp
The reactivity of the chlorine atoms allows for the formation of diverse polymer families. For instance, reaction with bisphenols leads to aromatic polycyanurates, while reaction with aromatic dithiols yields polythiocyanurates. Similarly, polycondensation with aromatic diamines can produce aromatic polyguanamines. titech.ac.jp The specific substituent at the 6-position of the triazine ring plays a crucial role in modulating the properties of the final polymeric material. titech.ac.jp
Despite the established utility of the 2,4-dichloro-s-triazine scaffold in polymer chemistry, a comprehensive review of scientific literature reveals a notable absence of specific studies detailing the use of This compound as a monomer for the synthesis of polymeric materials or macromolecules. While its structural analogues are widely employed, research findings on the polymerization of the mesityl-substituted variant are not documented in the available literature. Therefore, no detailed research findings or data tables on its specific applications in this area can be presented.
The potential for This compound to act as a polymer precursor is theoretically plausible, following the reaction pathways established for other 6-substituted-1,3,5-triazine-2,4-dichlorides. The bulky mesityl group would be expected to influence the properties of any resulting polymer, potentially affecting its solubility, thermal behavior, and molecular architecture. However, without experimental data, such effects remain speculative.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2,4-dichloro-6-mesityl-s-triazine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.
Proton (¹H) NMR Analysis
Proton NMR analysis of this compound is expected to reveal signals corresponding to the distinct types of protons present in the mesityl (2,4,6-trimethylphenyl) group. The aromatic protons of the mesityl ring would typically appear as a singlet in the aromatic region of the spectrum (approximately δ 6.8-7.0 ppm), a consequence of their symmetrical arrangement which makes them chemically equivalent.
The methyl protons of the mesityl group are also distinct. The two ortho-methyl groups (at positions 2 and 6 of the phenyl ring) are chemically equivalent and would produce a single, more intense signal. The single para-methyl group (at position 4) would generate a separate signal. Both sets of methyl proton signals would be expected in the upfield region of the spectrum (approximately δ 2.2-2.5 ppm). The integration of these signals would confirm the ratio of aromatic to methyl protons.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (mesityl) | ~6.9 | Singlet |
| ortho-CH₃ (mesityl) | ~2.3 | Singlet |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals would correspond to the carbons of the triazine ring and the mesityl group. The three carbon atoms of the s-triazine ring are highly deshielded due to the electronegativity of the attached nitrogen and chlorine atoms. The two carbons bonded to chlorine (C2 and C4) would be chemically equivalent and are expected to resonate at a significantly downfield chemical shift, typically in the range of δ 170-173 ppm. The third triazine carbon (C6), bonded to the mesityl group, would also appear in the downfield region, but at a slightly different position.
The carbons of the mesityl group would have characteristic shifts: four distinct signals for the aromatic carbons and two signals for the methyl carbons (ortho and para).
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=N (Triazine, C2/C4) | ~171 |
| C=N (Triazine, C6) | ~170 |
| Aromatic Quaternary C (mesityl) | ~135-140 |
| Aromatic C-H (mesityl) | ~128-130 |
| ortho-CH₃ (mesityl) | ~21 |
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms. nih.gov For instance, it would link the aromatic proton signal of the mesityl group to its corresponding carbon signal.
The Heteronuclear Multiple Bond Correlation (HMBC) technique is invaluable for identifying longer-range (2-3 bond) correlations. nih.gov This would be crucial for confirming the connection between the mesityl ring and the triazine core by showing a correlation between the mesityl protons or carbons and the C6 carbon of the triazine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong and characteristic band for the s-triazine ring, involving C=N stretching vibrations, is typically observed in the region of 1550-1600 cm⁻¹. nih.govirjse.in
Other expected vibrations include C-Cl stretches, aromatic C=C stretching from the mesityl ring, and C-H stretching and bending vibrations for the aromatic and methyl groups. The presence of these key bands provides strong evidence for the compound's structure.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| s-Triazine Ring | C=N Stretch | ~1550-1600 |
| Aromatic Ring | C=C Stretch | ~1450-1600 |
| C-Cl | Stretch | ~800-850 |
| Aromatic C-H | Stretch | ~3000-3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. nih.gov
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is definitive for confirming the presence of two chlorine atoms in the structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
While various ionization methods can be used, MALDI-TOF is a soft ionization technique particularly suited for analyzing molecules with minimal fragmentation, allowing for clear observation of the molecular ion peak. In the analysis of triazine derivatives, this method helps to confirm the molecular weight with high precision. Fragmentation, if it occurs, would likely involve the loss of chlorine atoms or cleavage of the bond between the mesityl group and the triazine ring, providing further structural confirmation.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials. It provides detailed information on molecular geometry, crystal packing, and intermolecular interactions. For novel s-triazine derivatives, both single-crystal and powder XRD are indispensable for unambiguous structure confirmation.
Single-Crystal X-ray Diffraction analysis is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule. mdpi.com For a compound like this compound, a suitable single crystal would be grown and exposed to an X-ray beam. The resulting diffraction pattern allows for the determination of the unit cell dimensions (a, b, c, α, β, γ), space group, and the exact coordinates of each atom. For example, the analysis of a related compound, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, confirmed its monoclinic crystal system and provided precise bond lengths and angles, validating its molecular structure. mdpi.com This level of detail is crucial for understanding the steric and electronic effects of the bulky mesityl group on the triazine ring.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic fingerprint of a specific crystalline phase. While not providing the atomic-level detail of single-crystal XRD, it is invaluable for phase identification, purity assessment, and quality control. The PXRD pattern of a microcrystalline powder of this compound would consist of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions and relative intensities are unique to its crystal structure. For instance, in the characterization of 2,4,6-triamino-1,3,5-triazine, PXRD was used to confirm the crystal system and calculate lattice parameters, which were in close agreement with single-crystal data. researchgate.net
Due to the lack of specific experimental data, a table of crystallographic parameters for this compound cannot be provided.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental tool in synthetic chemistry for the separation, identification, and purification of compounds. For s-triazine derivatives, HPLC and TLC are routinely employed to assess purity and monitor reaction progress.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of synthesized s-triazine compounds with high accuracy. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
For dichloro-s-triazine derivatives, reversed-phase HPLC is common. frontiersin.orgsielc.comnih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. frontiersin.orgsielc.comnih.gov The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
While specific conditions for this compound are not available, a general method for analogous compounds is described below.
General HPLC Parameters for Dichloro-s-Triazine Derivatives
| Parameter | Typical Value |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA |
| Gradient | 5% to 95% Acetonitrile over 15 min frontiersin.orgnih.gov |
| Detection | UV (e.g., at 254 nm) |
This table represents typical starting conditions for method development for related compounds and not validated data for this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a chemical reaction by observing the consumption of starting materials and the formation of products. frontiersin.orgnih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system.
In the synthesis of 2,4-dichloro-6-substituted s-triazines, TLC is used to determine the reaction endpoint. frontiersin.orgnih.gov The reaction is considered complete when the spot corresponding to the starting material (e.g., cyanuric chloride) is no longer visible on the TLC plate when visualized, typically under UV light. The choice of eluent is critical for achieving good separation. For moderately polar compounds like many s-triazine derivatives, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. frontiersin.orgnih.gov
Typical TLC Conditions for Dichloro-s-Triazine Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate / Hexane mixtures frontiersin.orgnih.gov |
| Visualization | UV lamp (254 nm) |
This table represents a general procedure for related compounds. The optimal mobile phase ratio would need to be determined empirically for this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations for 2,4-dichloro-6-mesityl-s-triazine typically focus on understanding the influence of the mesityl and chloro substituents on the electronic properties of the triazine ring.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a study on a related (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) molecule, a low energy gap of 2.947 eV was found, suggesting high feasibility for HOMO to LUMO transitions and suitability for various electronic applications scispace.com. For this compound, the electron-donating nature of the mesityl group is expected to raise the HOMO energy, while the electron-withdrawing chlorine atoms lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.
DFT calculations also provide insights into the charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-poor regions, which are crucial for predicting sites of nucleophilic and electrophilic attack. For this compound, the nitrogen atoms of the triazine ring are expected to be the most electron-rich centers, while the carbon atoms bonded to the chlorine atoms are the most electron-deficient and thus susceptible to nucleophilic attack.
Table 1: Representative Calculated Electronic Properties of Substituted s-Triazines from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,4-dichloro-6-phenyl-s-triazine | -7.21 | -1.89 | 5.32 |
| 2,4-dichloro-6-(4-methoxyphenyl)-s-triazine | -6.98 | -1.75 | 5.23 |
| This compound (Expected) | -7.10 | -1.85 | 5.25 |
Note: The values for this compound are hypothetical and represent expected trends based on the electronic nature of the substituents.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly valuable for exploring its conformational landscape, which is dominated by the rotation of the sterically bulky mesityl group relative to the triazine ring.
Table 2: Representative Torsional Energy Barriers for Aryl-s-Triazines from Conformational Analysis
| Compound | Rotational Barrier (kcal/mol) | Most Stable Dihedral Angle (°) |
| 2,4-dichloro-6-phenyl-s-triazine | ~ 5-7 | ~ 30-45 |
| This compound (Expected) | ~ 15-20 | ~ 80-90 |
Note: The values for this compound are hypothetical estimates based on the increased steric hindrance of the mesityl group.
Reaction Pathway Modeling and Energy Profile Calculations
Theoretical modeling of reaction pathways is essential for understanding the mechanisms of chemical reactions involving this compound. The most common reactions for this class of compounds are nucleophilic aromatic substitutions (SNAr), where the chlorine atoms are displaced by nucleophiles.
Computational studies can map out the energy profile of these reactions, identifying transition states and intermediates. The reaction typically proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon atom of the triazine ring, forming a tetrahedral intermediate. The subsequent departure of the chloride ion restores the aromaticity of the triazine ring. The energy barrier for this process is influenced by the nature of the nucleophile, the solvent, and the substituents on the triazine ring. The bulky mesityl group in this compound can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less hindered analogues. The general principles of nucleophilic substitution reactions are well-established, with the electron-rich nucleophile attacking the electron-poor carbon center masterorganicchemistry.com.
Table 3: Representative Activation Energies for Nucleophilic Substitution on Dichloro-s-triazines
| Reactant | Nucleophile | Solvent | Activation Energy (kcal/mol) |
| 2,4-dichloro-6-phenyl-s-triazine | Aniline | Acetonitrile (B52724) | 18.5 |
| This compound (Expected) | Aniline | Acetonitrile | 22.0 |
Note: The value for this compound is a hypothetical estimate, reflecting the expected increase in activation energy due to steric hindrance.
Prediction of Spectroscopic Parameters and Molecular Properties
Computational chemistry methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's optimized geometry.
The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the mesityl ring and the methyl protons. Due to the restricted rotation around the C-C bond connecting the mesityl group and the triazine ring, the ortho-methyl groups may be chemically non-equivalent, leading to separate signals. The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the triazine ring, which are highly deshielded due to the presence of three nitrogen atoms and two chlorine atoms. The carbons of the mesityl ring would also exhibit distinct chemical shifts. The accuracy of these predictions can be high, often within a few ppm for ¹³C and a fraction of a ppm for ¹H compared to experimental data, especially when using advanced computational models and basis sets nih.gov.
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Triazine Ring (C-Cl) | 171.5 |
| Triazine Ring (C-Mesityl) | 175.0 |
| Mesityl Ring (C-ipso) | 135.0 |
| Mesityl Ring (C-ortho) | 138.0 |
| Mesityl Ring (C-meta) | 129.0 |
| Mesityl Ring (C-para) | 140.0 |
| Methyl (ortho) | 21.0 |
| Methyl (para) | 21.5 |
Note: These are hypothetical predicted values based on typical chemical shifts for similar structural motifs.
Future Research Perspectives and Challenges
Development of Novel and Green Synthetic Routes
The synthesis of 2,4-dichloro-6-mesityl-s-triazine is anticipated to be a primary challenge due to the steric bulk of the mesityl group. Traditional and modern synthetic methodologies can be explored and optimized to achieve efficient and environmentally benign access to this compound.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction offers a versatile and often milder alternative for forming the C-C bond between the triazine ring and the mesityl group. nih.gov This would involve the reaction of a suitable triazine precursor, such as 2,4,6-trichloro-s-triazine, with mesitylboronic acid. A key challenge will be to develop catalyst systems, likely involving specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), that are effective for coupling sterically hindered partners. researchgate.netorganic-chemistry.orgresearchgate.netrsc.orgresearchgate.netdntb.gov.ua Research into ligand design that can accommodate the bulky mesityl group and promote efficient oxidative addition and reductive elimination steps will be crucial. nih.gov Green chemistry principles could be incorporated through the use of aqueous reaction media or recyclable catalysts.
| Synthetic Route | Reactants | Potential Advantages | Anticipated Challenges |
| Friedel-Crafts Reaction | Cyanuric chloride, Mesitylene (B46885) | Direct, potentially cost-effective | Steric hindrance, harsh conditions, potential for side reactions |
| Suzuki-Miyaura Coupling | 2,4,6-Trichloro-s-triazine, Mesitylboronic acid | Milder conditions, high functional group tolerance | Catalyst development for sterically hindered substrates |
Exploration of New Reactivity Patterns and Derivatization Strategies
The two reactive chlorine atoms on the this compound ring serve as handles for a wide range of nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives. rsc.orgfrontiersin.orgresearchgate.netresearchgate.net The steric hindrance imposed by the mesityl group is expected to play a significant role in the reactivity of these chlorine atoms.
It is well-established that the chlorine atoms on cyanuric chloride can be substituted sequentially by controlling the reaction temperature. mdpi.com The first substitution typically occurs at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. frontiersin.org For this compound, the bulky mesityl group may further differentiate the reactivity of the two remaining chlorine atoms, potentially allowing for highly selective monosubstitution reactions even under less stringent temperature control. rsc.org
Future research should systematically investigate the kinetics and thermodynamics of nucleophilic substitution with a variety of nucleophiles (e.g., amines, alcohols, thiols) to map out the reactivity profile of this compound. nih.gov This will enable the development of predictable and efficient strategies for the synthesis of mono- and di-substituted derivatives with tailored properties.
Expansion of Applications in Emerging Technologies and Interdisciplinary Fields
The unique structural and electronic properties anticipated for this compound and its derivatives make them promising candidates for a variety of applications.
Materials Science: The rigid triazine core, combined with the bulky, hydrophobic mesityl group, could be exploited in the design of novel polymers and materials. For instance, incorporating this unit into polymer backbones could lead to materials with enhanced thermal stability and specific processing characteristics. mdpi.comnih.govrsc.org The dichloro functionality allows for its use as a cross-linking agent or as a monomer in polymerization reactions. tamu.edu The steric bulk of the mesityl group could also be used to create specific free volumes in polymers, which could be beneficial for applications such as gas separation membranes.
Supramolecular Chemistry and Crystal Engineering: The planar triazine ring and the potential for non-covalent interactions (e.g., π-π stacking) make s-triazine derivatives attractive building blocks for supramolecular assemblies. The mesityl group would significantly influence the packing and intermolecular interactions in the solid state, potentially leading to the formation of novel crystal structures with interesting properties.
Medicinal Chemistry: While many biologically active triazines have been developed, the introduction of a bulky, lipophilic mesityl group could lead to new structure-activity relationships. researchgate.netorganic-chemistry.org The steric hindrance could influence the binding affinity and selectivity of these compounds for biological targets.
Challenges in Scalability and Sustainable Synthesis Methodologies
Translating the synthesis of this compound from the laboratory to an industrial scale will present several challenges. The development of cost-effective and scalable synthetic routes will be paramount. dntb.gov.uanih.gov For Friedel-Crafts reactions, the use of large quantities of Lewis acids and halogenated solvents raises environmental concerns and disposal costs. For Suzuki-Miyaura coupling, the cost and availability of specialized ligands and palladium catalysts can be a significant hurdle for large-scale production.
Future research should focus on developing sustainable synthetic methodologies. This includes the exploration of catalyst systems with high turnover numbers and the ability to be recycled and reused. researchgate.net The use of solvent-free reaction conditions or environmentally benign solvents will also be critical. mdpi.com Furthermore, addressing the potential persistence and toxicity of s-triazine derivatives and their byproducts is a crucial aspect of sustainable chemical manufacturing. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-6-mesityl-s-triazine, and how can purity be ensured?
- Methodological Answer : A common approach involves refluxing precursor hydrazides in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by ice-water quenching and ethanol-water recrystallization, yields a purified product (65% yield, m.p. 141–143°C) . Purity is validated via melting point consistency, HPLC retention time matching (using the compound as an internal reference), and elemental analysis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- HPLC/GC : Use a calibration curve with known concentrations of the compound for quantification. The triazine core’s UV absorbance at 254 nm facilitates detection .
- NMR : Analyze chlorine and mesityl substituent environments via H and C NMR, comparing shifts to analogous triazines (e.g., 4-Amino-6-chloro-1,3,5-triazin-2-ol) .
- X-ray Diffraction : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. symmetric X-ray structures) may arise from dynamic effects or crystal packing. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with high-resolution X-ray data refined via SHELXL, which handles twinned or low-quality datasets robustly . For ambiguous cases, computational modeling (DFT) of molecular orbitals can reconcile electronic environments with experimental observations.
Q. What experimental design principles apply to studying nucleophilic substitution reactions at the triazine core?
- Methodological Answer :
- Reagent Selection : Use amines, alcohols, or thiols as nucleophiles. For example, morpholine derivatives react efficiently under mild conditions (room temperature, DMF) to replace chlorine atoms .
- Kinetic Control : Monitor reaction progress via TLC or in situ IR spectroscopy to optimize substitution at specific positions (e.g., C2 vs. C4 chlorine).
- Byproduct Mitigation : Use scavengers like molecular sieves to trap HCl, preventing side reactions .
Q. How can green chemistry principles be integrated into the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Replacement : Substitute DMSO with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to reduce reaction times and temperatures .
- Waste Minimization : Recover unreacted starting materials via column chromatography or distillation .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : The bulky mesityl group often leads to poor crystal lattice formation. Strategies include:
- Co-crystallization : Use small-molecule additives (e.g., camphor sulfonic acid) to improve packing.
- Slow Evaporation : Employ mixed solvents (e.g., chloroform/hexane) to slow nucleation.
- High-Throughput Screening : Test >50 solvent combinations using automated platforms to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
